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Abstract
Carfloglitazar, also known as Chiglitazar, is a novel, non-thiazolidinedione (TZD) peroxisome

proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of all three PPAR

subtypes—alpha (α), gamma (γ), and delta (δ)—Carfloglitazar presents a multifaceted

therapeutic approach for type 2 diabetes mellitus (T2DM) and its associated metabolic

disorders.[1][3] Activation of PPARα primarily regulates fatty acid metabolism, leading to

reduced triglycerides.[2] PPARγ activation is central to enhancing insulin sensitivity and

glucose metabolism.[2] The role of PPARδ activation is linked to improved lipid profiles and

increased fatty acid oxidation.[1] This balanced agonism of all three PPAR subtypes may

contribute to Carfloglitazar's effective glycemic and lipid control, potentially with a more

favorable side-effect profile compared to selective PPAR agonists.[4][5] This guide provides a

comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and

clinical data of Carfloglitazar.

Discovery and Rationale
The development of Carfloglitazar was driven by the need for a therapeutic agent that could

address the complex pathophysiology of T2DM, which involves not only hyperglycemia but also

dyslipidemia.[1] While selective PPARγ agonists like thiazolidinediones are effective insulin

sensitizers, they can be associated with side effects such as weight gain and fluid retention.[6]

PPARα agonists, on the other hand, primarily target lipid metabolism. The rationale behind a
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PPAR pan-agonist like Carfloglitazar is to combine the benefits of activating all three PPAR

subtypes to achieve comprehensive metabolic control.[1][6]

Synthesis of Carfloglitazar
The synthesis of Carfloglitazar involves a multi-step process. A representative synthetic route

is detailed below.

Experimental Protocol: Synthesis of 2-(2-(4-
fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-
yl)ethoxy)phenyl)propanoic Acid (Carfloglitazar)
Step 1: Synthesis of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl)

propionate

This intermediate is prepared through a series of reactions, typically involving the coupling of a

protected tyrosine methyl ester derivative with a 2-amino-5-fluorobenzophenone derivative,

followed by deprotection.

Step 2: Alkylation with 9-carbazole ethanol mesylate

To a solution of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl)propionate

(100 mmol) in 400 mL of toluene, 9-carbazole ethanol mesylate (150 mmol) and cesium

carbonate (120 mmol) are added sequentially in a reaction flask. The mixture is heated to 90°C

and reacted for 3 hours. After the reaction is complete, the mixture is filtered, and the filtrate is

concentrated under vacuum to remove the toluene, yielding crude methyl 2-[2-(4-

fluorobenzoyl)phenyl)amino]-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoate.

Step 3: Hydrolysis to Carfloglitazar

The crude methyl ester from the previous step is dissolved in 400 mL of tetrahydrofuran at

room temperature with stirring. A solution of LiOH·H₂O (400 mmol) in 200 mL of water is added,

and the mixture is stirred at room temperature for 8 hours. The layers are allowed to separate,

and the upper organic phase is concentrated in vacuo to give crude 2-(2-(4-

fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoic acid.
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Step 4: Purification

The crude product is purified by recrystallization from acetonitrile (repeated three times) to yield

pure Carfloglitazar.

Mechanism of Action: PPAR Pan-Agonism
Carfloglitazar exerts its therapeutic effects by binding to and activating all three PPAR

subtypes. Upon ligand binding, the PPAR receptor forms a heterodimer with the retinoid X

receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome

proliferator response elements (PPREs) located in the promoter regions of target genes,

thereby modulating their transcription.[1][3]
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Figure 1: Simplified PPAR Signaling Pathway of Carfloglitazar.

Biological Evaluation
The biological activity of Carfloglitazar is primarily assessed through in vitro transactivation

assays and in vivo studies in animal models of diabetes and metabolic syndrome.

In Vitro PPAR Transactivation Assay
This assay quantifies the ability of Carfloglitazar to activate the transcriptional activity of each

PPAR subtype in a cellular context.

Cell Culture and Transfection:
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SMMC-7721 or U2OS cells are seeded in 96-well plates to achieve 50-80% confluency at

the time of transfection.[4]

A DNA mixture containing expression vectors for human RXR (hRXR) and a specific

human PPAR subtype (PPARα, PPARγ, or PPARδ), a reporter plasmid with a PPRE

upstream of a luciferase gene, and a β-galactosidase (β-Gal) expression vector (for

normalization) is prepared.[4]

The cells are co-transfected with the DNA mixture using a suitable transfection reagent

(e.g., FuGene6).[4]

Compound Treatment:

After an incubation period (typically 24 hours), the transfection medium is replaced with

fresh medium containing serial dilutions of Carfloglitazar or a reference agonist. A vehicle

control (e.g., DMSO) is also included.

Luciferase Activity Measurement:

Following a 24-hour treatment period, the cells are lysed.

The luciferase activity in the cell lysates is measured using a luminometer after the

addition of a luciferase substrate.

β-galactosidase activity is measured to normalize the luciferase data for transfection

efficiency.[4]

Data Analysis:

The normalized luciferase activity is plotted against the logarithm of the compound

concentration.

The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value (the

concentration that elicits 50% of the maximal response).[4]
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Figure 2: Experimental Workflow for Carfloglitazar Development.

Quantitative Data
In Vitro Activity
The in vitro potency of Carfloglitazar across the three PPAR subtypes is a key indicator of its

pan-agonist profile.
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PPAR Subtype
Carfloglitazar EC₅₀
(µM)

Reference Agonist
Reference Agonist
EC₅₀ (µM)

PPARα 1.2[7] WY14643 -

PPARγ 0.08[7] Rosiglitazone -

PPARδ 1.7[7]
2-bromohexadecanoic

acid
-

Table 1: In Vitro

Transactivation

Activity of

Carfloglitazar on

Human PPAR

Subtypes.

A comparative analysis with other PPAR agonists further highlights Carfloglitazar's balanced

activity.

Compound PPARα EC₅₀ (nM) PPARγ EC₅₀ (nM) PPARδ EC₅₀ (nM)

Carfloglitazar

(Chiglitazar)
1200[7] 80[7] 1700[7]

Aleglitazar 5[8] 9[8] -

Saroglitazar - - -

GW9578 (Selective

PPARα)
8[9] 2818.4[9] 2344.2[9]

GW7845 (Selective

PPARγ)
10770.9[9] 1.2[9] >10000[9]

GW0742 (Selective

PPARδ)
8810.5[9] >10000[9] 28.2[9]

Table 2: Comparative

In Vitro Potency of

PPAR Agonists.
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Preclinical Pharmacokinetics
Preclinical studies in various animal models have characterized the pharmacokinetic profile of

Carfloglitazar.

Parameter Species Value

Tₘₐₓ (h) Rat ~4.0[10]

Protein Binding - High[10]

Tissue Distribution Rat

High in liver, pancreas, and

skeletal muscles; less in

kidney, heart, and adipose

tissue[4]

Table 3: Summary of

Preclinical Pharmacokinetic

Parameters of Carfloglitazar.

Clinical Pharmacokinetics (Phase I)
Phase I clinical trials in healthy Chinese volunteers have provided key pharmacokinetic data.
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Dose Cₘₐₓ (ng/mL) AUC₀₋t (ng·h/mL) t₁/₂ (h)

8 mg (single) 165[11] 1356[11] 9.0 - 11.9[11]

16 mg (single) - - 9.0 - 11.9[11]

32 mg (single) - - 9.0 - 11.9[11]

48 mg (single) - - 9.0 - 11.9[11]

72 mg (single) 1599[11] 12,584[11] 9.0 - 11.9[11]

16 mg (multiple) - - No accumulation[11]

Table 4:

Pharmacokinetic

Parameters of

Carfloglitazar in

Healthy Volunteers.

A study on the effect of age on the pharmacokinetics of a 48 mg dose showed no significant

clinical differences between patients <65 and ≥65 years old.[12]

Clinical Efficacy (Phase III)
Clinical trials have demonstrated the efficacy of Carfloglitazar in improving glycemic control in

patients with T2DM.

Treatment Group Baseline HbA1c (%)
Change in HbA1c from
Baseline (%)

Chiglitazar 32 mg - -

Chiglitazar 48 mg - -

Table 5: Key Efficacy

Endpoints from Phase III

Clinical Trials of Carfloglitazar.

Toxicology and Safety
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Preclinical toxicology studies are essential to establish the safety profile of a new drug

candidate. These studies typically include acute, subchronic, and chronic toxicity assessments,

as well as evaluations of genotoxicity, carcinogenicity, and reproductive and developmental

toxicity.[13] In a Phase I study with healthy volunteers, Carfloglitazar was found to be safe and

well-tolerated at the doses evaluated, with no serious adverse events reported.[11]

Conclusion
Carfloglitazar is a novel PPAR pan-agonist with a balanced activity profile across all three

PPAR subtypes. Its discovery and development represent a rational approach to designing a

single molecule that can address both the hyperglycemia and dyslipidemia characteristic of

T2DM. The detailed synthetic pathway and biological evaluation methods outlined in this guide

provide a framework for researchers in the field of metabolic drug discovery. The quantitative

data from in vitro, preclinical, and clinical studies support the continued investigation of

Carfloglitazar as a promising therapeutic option for patients with T2DM and other metabolic

disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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